![molecular formula C22H20N2O2S2 B2843645 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1396876-01-9](/img/structure/B2843645.png)
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H20N2O2S2 and its molecular weight is 408.53. The purity is usually 95%.
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Biological Activity
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide, identified by its CAS number 1396876-01-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O2S2, with a molecular weight of 408.5 g/mol. The compound features a naphthalene backbone substituted with pyridine and thiophene groups, which are crucial for its biological interactions.
Property | Value |
---|---|
CAS Number | 1396876-01-9 |
Molecular Formula | C22H20N2O2S2 |
Molecular Weight | 408.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Research indicates that compounds similar to this compound act as inhibitors of fatty acid binding protein 4 (FABP4), which is involved in metabolic and inflammatory processes. Inhibiting FABP4 can potentially mitigate conditions like diabetes and atherosclerosis . The binding affinity of these compounds has been shown to be comparable or superior to established inhibitors, suggesting a promising therapeutic profile.
Antimicrobial Properties
Naphthalene derivatives, including sulfonamides, have been widely studied for their antimicrobial activities. For instance, studies have demonstrated that naphthalene-based compounds exhibit significant antibacterial properties against various pathogens, making them candidates for developing new antibiotics .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of naphthalene sulfonamides. A study indicated that certain derivatives showed cytotoxic effects in cancer cell lines, suggesting that modifications to the naphthalene structure could enhance their efficacy against tumors . The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes critical for cancer cell survival.
Case Studies
- FABP4 Inhibition : A study focused on naphthalene-1-sulfonamide derivatives revealed their ability to inhibit FABP4 effectively. The binding studies using X-ray crystallography illustrated how these compounds interact within the binding pocket, providing insights into their inhibitory mechanisms .
- Antimicrobial Screening : In a synthesis study involving naphthalene-substituted sulfanilamides, researchers reported promising results against bacterial strains, indicating that these compounds could serve as effective antimicrobial agents with minimal side effects .
- Cytotoxicity in Cancer Models : Another study demonstrated that certain naphthalene derivatives exhibited significant cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin, highlighting their potential as novel anticancer agents .
Scientific Research Applications
Antiviral Activity
Recent studies have identified compounds with structural similarities to N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide as promising antiviral agents. For instance, N-Heterocycles have been reported to exhibit activity against viruses such as hepatitis C and influenza. Research indicates that modifications in the molecular structure can enhance antiviral efficacy, suggesting that similar approaches could be applied to derivatives of the compound .
Case Study: Antiviral Efficacy
A study detailed the synthesis of various N-Heterocycles and their evaluation against viral strains. Compounds with pyridine and thiophene moieties showed significant inhibition of viral replication at low concentrations, indicating that the structural features present in this compound may confer similar benefits .
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Research into sulfonamide derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Enzyme Inhibition
This compound may exhibit enzyme inhibitory activity, which is crucial for developing drugs targeting various diseases. The sulfonamide group is known for its ability to act as a competitive inhibitor for certain enzymes.
Example of Enzyme Targeting
Inhibitors derived from sulfonamides have been used to target carbonic anhydrases and other important enzymes in metabolic pathways. The presence of the pyridine and thiophene rings may enhance binding affinity and selectivity towards these targets, warranting further investigation into their biochemical interactions .
Molecular Recognition
The unique structural features of this compound facilitate molecular recognition processes, which are vital in drug design and development.
Applications in Drug Development
The compound's ability to form stable interactions with biological macromolecules can be leveraged in designing new drugs that require high specificity and low toxicity. Research has highlighted how modifications to the molecular scaffold can improve binding characteristics without compromising biological activity .
Summary Table of Applications
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-28(26,22-11-3-8-19-7-1-2-10-21(19)22)24(14-12-20-9-5-15-27-20)17-18-6-4-13-23-16-18/h1-11,13,15-16H,12,14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFYNVKQUWTMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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